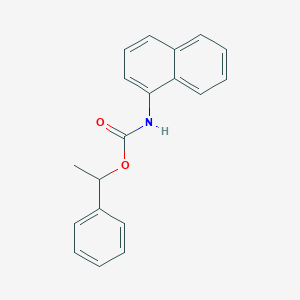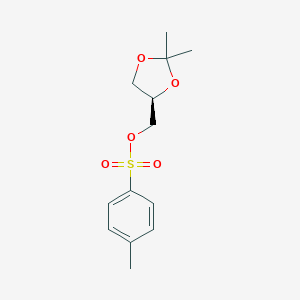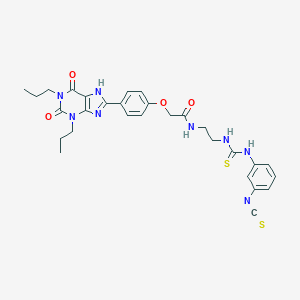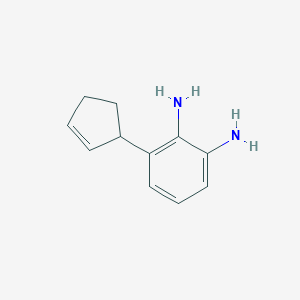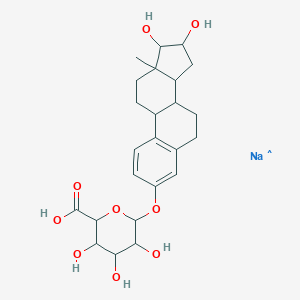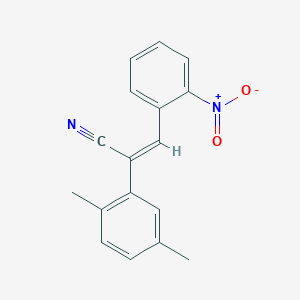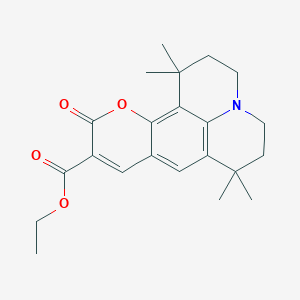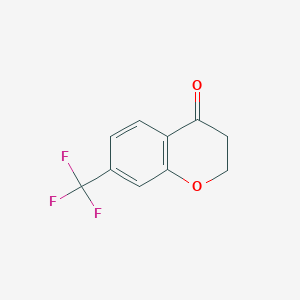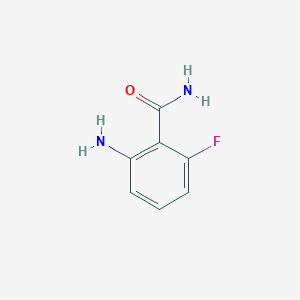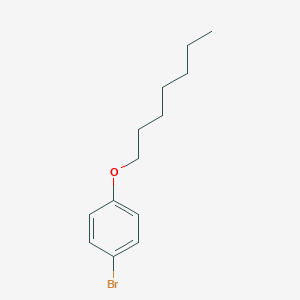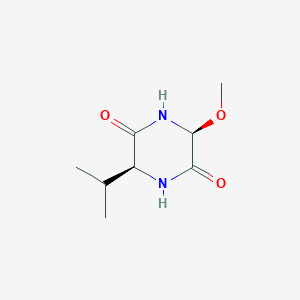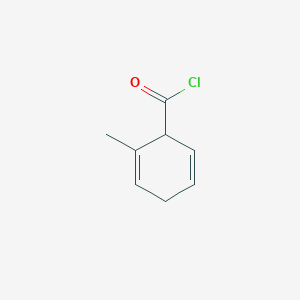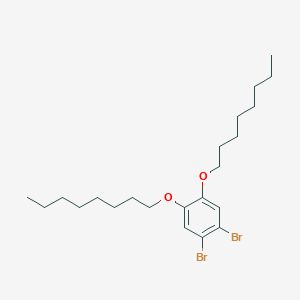![molecular formula C9H20N2O3 B053851 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 121102-98-5](/img/structure/B53851.png)
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has shown potential as a tool in the development of new drugs.
Wirkmechanismus
The mechanism of action of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the development of cancer and Alzheimer's disease.
Biochemische Und Physiologische Effekte
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its high reactivity and selectivity. It has been shown to be effective in the synthesis of various organic compounds and has potential as a tool in drug development. However, one limitation is that it can be toxic in high doses and requires careful handling.
Zukünftige Richtungen
There are several future directions for the use of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is its use in the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, it may have potential as a tool in the synthesis of new organic compounds with unique properties. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) involves the reaction of 2-(aminooxy)butanol with t-Butyl chloroformate. This reaction yields Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been used in various scientific research applications. It has been shown to be effective in the synthesis of various organic compounds, including amino acids and peptides. Additionally, it has been used as a reagent in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
121102-98-5 |
|---|---|
Produktname |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminooxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
BUIPMOBDSFMZNR-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Kanonische SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Synonyme |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
